Cas no 1361656-80-5 (3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine)

3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine
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- インチ: 1S/C12H4Cl3F3IN/c13-6-2-1-5(9(14)10(6)15)8-4-3-7(19)11(20-8)12(16,17)18/h1-4H
- InChIKey: OIULDSYZAIVQJR-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(C2C=CC(=C(C=2Cl)Cl)Cl)=NC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 344
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 12.9
3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013030113-1g |
3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361656-80-5 | 97% | 1g |
1,519.80 USD | 2021-06-22 | |
Alichem | A013030113-250mg |
3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361656-80-5 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
Alichem | A013030113-500mg |
3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361656-80-5 | 97% | 500mg |
831.30 USD | 2021-06-22 |
3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridineに関する追加情報
Professional Introduction to 3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine (CAS No. 1361656-80-5)
3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine, with the chemical formula C₉H₃Cl₅F₃IN₂, is a highly specialized intermediate compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound is characterized by its unique structural features, including a trifluoromethyl group and a trichlorophenyl substituent, which contribute to its distinct chemical properties and reactivity. The presence of an iodo group at the 3-position of the pyridine ring further enhances its utility as a building block in synthetic chemistry.
The significance of this compound lies in its application as a key intermediate in the synthesis of various biologically active molecules. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated and chlorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The 3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine serves as an excellent precursor for constructing complex heterocyclic scaffolds that are prevalent in modern drug candidates.
In particular, the trifluoromethyl group is a well-documented pharmacophore that influences the electronic properties and lipophilicity of molecules, often leading to increased binding affinity and prolonged half-life. This feature has been leveraged in the development of antiviral, anticancer, and anti-inflammatory agents. The trichlorophenyl moiety, on the other hand, contributes to the overall lipophilicity and electronic distribution of the molecule, making it a valuable component in designing molecules with specific biological activities.
Recent studies have demonstrated the utility of this compound in the synthesis of novel kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in therapeutic interventions. The structural motifs present in 3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine allow for facile modifications that can be tailored to achieve high selectivity and potency against specific kinases. For instance, modifications at the iodo position have been shown to enhance binding interactions with ATP pockets in kinase active sites.
Moreover, the compound has been explored in the context of developing next-generation agrochemicals. The combination of halogenated aromatic rings and fluorinated substituents often results in enhanced pest resistance and environmental stability. Researchers have utilized derivatives of 3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine to synthesize novel herbicides and fungicides that exhibit improved efficacy while maintaining lower environmental impact.
The synthetic methodologies involving this intermediate have also seen significant innovation. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly effective in incorporating diverse functional groups onto the pyridine core. These reactions not only provide access to a wide range of derivatives but also enable the construction of complex molecular architectures with high precision.
From a computational chemistry perspective, density functional theory (DFT) studies have been instrumental in understanding the electronic structure and reactivity of 3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine. These studies have revealed insights into how the presence of fluorine and chlorine atoms influences charge distribution and orbital interactions within the molecule. Such knowledge is critical for designing optimized synthetic routes and predicting the behavior of derived compounds in biological systems.
The compound's role in drug discovery extends beyond its use as a simple building block. Its unique structural features make it amenable to derivatization into molecules with tailored properties for specific therapeutic applications. For example, modifications at the iodo position can be exploited to introduce polar functional groups that enhance solubility or binding affinity. Similarly, variations around the trichlorophenyl ring can fine-tune lipophilicity and metabolic stability.
In conclusion, 3-Iodo-6-(2,3,4-trichlorophenyl)-2-(trifluoromethyl)pyridine (CAS No. 1361656-80-5) represents a versatile intermediate with broad applications in pharmaceutical and agrochemical research. Its unique structural composition comprising a trifluoromethyl, trichlorophenyl, and iodo substituent makes it an invaluable tool for constructing biologically active molecules. Ongoing research continues to uncover new synthetic strategies and applications for this compound, underscoring its importance in modern chemical biology.
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